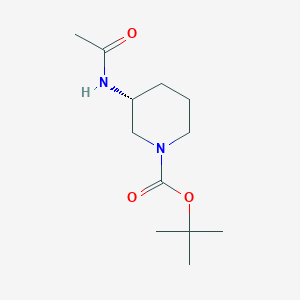![molecular formula C15H17BrN6 B2776279 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine CAS No. 2380099-02-3](/img/structure/B2776279.png)
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a cyclopropylpyrimidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. One common method involves the reaction of 5-bromopyrimidine with piperazine under controlled conditions to form the intermediate 5-bromo-2-(piperazin-1-yl)pyrimidine . This intermediate is then reacted with cyclopropylpyrimidine under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Aplicaciones Científicas De Investigación
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites, inhibiting or modulating the activity of the target molecule . The piperazine ring may enhance the compound’s binding affinity and specificity, while the cyclopropylpyrimidine structure can contribute to its overall stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Shares the bromopyrimidine and piperazine moieties but lacks the cyclopropylpyrimidine structure.
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Contains a similar core structure but with an ethanol group instead of the cyclopropylpyrimidine.
Uniqueness
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine is unique due to the presence of the cyclopropylpyrimidine moiety, which can impart distinct chemical and biological properties. This structural feature may enhance the compound’s stability, binding affinity, and specificity compared to similar compounds .
Propiedades
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN6/c16-12-8-17-15(18-9-12)22-5-3-21(4-6-22)14-7-13(11-1-2-11)19-10-20-14/h7-11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZWWKZNZFZXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2776199.png)



![5-bromo-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2776205.png)

![2,4-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2776207.png)


![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2776210.png)
![(5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2776212.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B2776213.png)


